molecular formula C10H4Cl4N2O B1305494 4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 24725-65-3

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1305494
CAS No.: 24725-65-3
M. Wt: 310 g/mol
InChI Key: MBOSIQQMKNDSDJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyridazinones, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. The presence of multiple chlorine atoms in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydrazone intermediate, followed by cyclization under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of pyridazinone derivatives.

    4,5-Dichloropyridazin-3-one: A structurally similar compound with different substitution patterns.

    2,3-Dihydropyridazin-3-one: A related compound with fewer chlorine atoms.

Properties

IUPAC Name

4,5-dichloro-2-(2,4-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2O/c11-5-1-2-8(6(12)3-5)16-10(17)9(14)7(13)4-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOSIQQMKNDSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379251
Record name 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24725-65-3
Record name 4,5-dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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